Albendazole Oxide

Description

Albendazole oxide has been reported in Penicillium solitum and Penicillium crustosum with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II.

RN given refers to parent cpd; structure given in first source

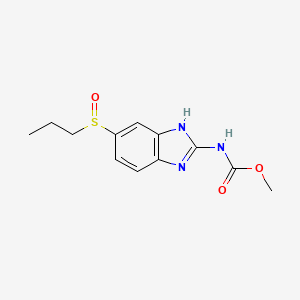

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGHWHFYNYFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057768 | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | albendazole S-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54029-12-8, 122063-20-1, 122063-21-2 | |

| Record name | (±)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBENDAZOLE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Albendazole Oxide on Tubulin Polymerization: A Technical Guide for Researchers

Introduction: Targeting the Cytoskeletal Scaffolding of Parasites

Albendazole, a cornerstone of anthelmintic therapy, exerts its potent effect through its primary active metabolite, albendazole oxide (also known as albendazole sulfoxide or ricobendazole).[1] This metabolite targets a fundamental component of the eukaryotic cell: the microtubule cytoskeleton.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for a multitude of cellular processes including maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[3] this compound's efficacy stems from its ability to selectively disrupt the formation and function of these critical structures in parasites, leading to catastrophic cellular dysfunction and eventual death.[1][2] This selective toxicity is attributed to a significantly higher binding affinity for parasite β-tubulin compared to its mammalian counterpart.[2]

This technical guide provides an in-depth exploration of the molecular interactions between this compound and tubulin, details the downstream cellular consequences, and offers validated experimental protocols for researchers and drug development professionals to investigate these mechanisms in a laboratory setting.

Part 1: The Molecular Mechanism of Action

The primary mode of action of albendazole and its active oxide metabolite is the direct inhibition of microtubule formation.[2] This is achieved through a specific, high-affinity interaction with the β-subunit of the tubulin heterodimer.[4]

Binding Site and Molecular Interactions

This compound binds at or near the colchicine-sensitive site on β-tubulin, a well-characterized pocket for microtubule-destabilizing agents.[5][6] This binding event physically obstructs the longitudinal association of tubulin dimers, preventing their polymerization into protofilaments and, consequently, the assembly of microtubules.[2][7]

In silico molecular docking and dynamics simulations have provided significant insights into the specific residues crucial for this interaction.[2][8] The binding pocket is a complex interface, and the stability of the drug-receptor complex is dictated by a series of hydrophobic and electrostatic interactions. Key amino acid residues within the parasite β-tubulin that are implicated in forming the binding site for benzimidazoles like albendazole include:

-

Phenylalanine at position 200 (F200): This residue is critical for forming a hydrophobic pocket. A common resistance mechanism in nematodes involves a mutation from phenylalanine to tyrosine (F200Y). The bulkier hydroxyl group of tyrosine is thought to sterically hinder the entry or stable binding of the drug.[9][10]

-

Glutamic acid at position 198 (E198): This residue is essential for binding, likely forming hydrogen bonds with the carbamate and benzimidazole moieties of the ligand.[8][10] Mutations such as E198A (to alanine) or E198K (to lysine) are associated with resistance, as they disrupt these critical electrostatic interactions, thereby weakening the drug's binding affinity.[9][11]

-

Phenylalanine at position 167 (F167): Another key residue in the binding pocket. The F167Y mutation is also a known contributor to benzimidazole resistance in helminths.[9][12]

The collective effect of these interactions is the sequestration of tubulin dimers, shifting the dynamic equilibrium away from polymerization and towards depolymerization, leading to a net loss of microtubular structures.[13]

Downstream Cellular Consequences

The disruption of the microtubule cytoskeleton triggers a cascade of fatal events for the parasite:[2]

-

Impaired Nutrient Absorption: In intestinal parasites, cytoplasmic microtubules are vital for absorbing nutrients, particularly glucose. Their depolymerization severely compromises glucose uptake, leading to glycogen depletion and a profound energy deficit.[1]

-

Inhibition of Cell Division (Mitotic Arrest): Microtubules form the mitotic spindle, which is indispensable for chromosome segregation during mitosis. By preventing spindle formation, this compound causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[7]

-

Disruption of Intracellular Transport: The microtubule network serves as "highways" for the transport of vesicles and organelles. Its collapse halts essential processes like the secretion of glycoproteins and other materials necessary for maintaining the parasite's outer tegument.[14][15]

These multifaceted effects culminate in the immobilization, paralysis, and death of the parasite.[2]

Part 2: Experimental Validation Protocols

To quantitatively assess the impact of this compound or novel compounds on tubulin dynamics, a combination of biochemical and cell-based assays is essential. Here, we provide detailed, self-validating protocols for two core methodologies.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in real-time. It is a highly sensitive method that relies on a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[3][16]

Principle: The polymerization of tubulin into microtubules is a sigmoidal process with nucleation, growth, and steady-state phases.[3] Inhibitors like this compound will decrease the rate (Vmax) and overall extent of polymerization, reflected by a suppressed fluorescence signal.[17]

Materials:

-

Lyophilized, >99% pure tubulin (e.g., porcine brain tubulin)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP) solution (10 mM stock)

-

Glycerol

-

Fluorescent Reporter (e.g., DAPI, as per kit manufacturer's instructions)[16]

-

Test Compound (this compound) stock solution in DMSO

-

Positive Controls: Nocodazole (inhibitor), Paclitaxel (enhancer/stabilizer)

-

Vehicle Control (DMSO)

-

Black, flat-bottom, half-area 96-well microplate

-

Temperature-controlled microplate fluorometer (Excitation: 355 nm, Emission: 450 nm)

Methodology:

-

Reagent Preparation (On Ice):

-

Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Keep on ice and use within one hour.

-

Prepare a 10x stock of your test compound (this compound) and controls (e.g., 100 µM Nocodazole, 100 µM Paclitaxel) in General Tubulin Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Prepare a vehicle control with the same DMSO concentration.

-

Prepare the Tubulin Reaction Mix on ice. For a final tubulin concentration of 2 mg/mL, combine the appropriate volumes of General Tubulin Buffer, tubulin stock, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 15%), and the fluorescent reporter.[3] Keep this mix on ice until immediate use.

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the fluorometer to 37°C.

-

Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed plate.[3]

-

To initiate the polymerization reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well. Avoid introducing air bubbles. The final volume will be 50 µL.[18]

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound and controls.

-

Determine the Vmax (maximum rate of polymerization) from the steepest slope of the growth phase.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).

-

Protocol 2: Microtubule Co-sedimentation (Pelleting) Assay

This assay provides a direct measure of a compound's ability to inhibit the formation of microtubule polymer mass. It is a robust, albeit lower-throughput, method to validate hits from polymerization screens.

Principle: Microtubules, being large polymers, can be separated from soluble, unpolymerized tubulin dimers by high-speed centrifugation.[19] An inhibitor of polymerization will result in more tubulin remaining in the supernatant fraction and less in the pellet.

Materials:

-

Purified tubulin

-

General Tubulin Buffer (as above)

-

GTP solution (100 mM stock)

-

Taxol (for stabilizing control microtubules)

-

Test Compound (this compound) and controls in DMSO

-

Glycerol cushion (e.g., 40% glycerol in warm General Tubulin Buffer)

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

SDS-PAGE reagents and equipment

-

Densitometry software (e.g., ImageJ)

Methodology:

-

Polymerization Reaction:

-

On ice, prepare reaction mixtures containing purified tubulin (e.g., 2 mg/mL final concentration) in General Tubulin Buffer with 1 mM GTP.

-

Add the test compound (this compound), vehicle (DMSO), or a control (e.g., Nocodazole) to the reaction tubes.

-

Incubate the tubes at 37°C for 30 minutes to allow for polymerization.

-

-

Centrifugation:

-

Carefully layer each reaction mixture over a pre-warmed (37°C) glycerol cushion in an ultracentrifuge tube. The cushion helps to create a tighter pellet.

-

Centrifuge at high speed (e.g., 100,000 x g) for 20-30 minutes at 37°C to pellet the polymerized microtubules.[20]

-

-

Fraction Collection:

-

Carefully collect the supernatant from the top of the cushion. This contains the soluble, unpolymerized tubulin.

-

Wash the pellet gently with warm buffer to remove any remaining supernatant.

-

Resuspend the pellet, which contains the polymerized microtubules, in an equal volume of ice-cold buffer to depolymerize them.

-

-

Analysis:

-

Prepare samples of the supernatant (S) and pellet (P) fractions for SDS-PAGE.

-

Run the samples on a polyacrylamide gel and stain with Coomassie Blue.

-

Quantify the amount of tubulin in each fraction using densitometry.

-

Calculate the percentage of tubulin in the pellet for each condition. A decrease in the pelleted tubulin in the presence of this compound indicates inhibition of polymerization.

-

Part 3: Data Presentation & Interpretation

Quantitative data from these assays are crucial for comparing the potency of different compounds. Results should be summarized clearly for effective interpretation.

Quantitative Data Summary

The inhibitory effects of benzimidazole compounds on tubulin polymerization can be quantified and compared using their half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Assay Type | Target Organism/Cell Line | IC₅₀ (µM) | Reference |

| Albendazole (ABZ) | Cell Proliferation | 1A9PTX22 (Ovarian Cancer) | ~0.15 | [21] |

| Albendazole Sulfoxide (ABZSO) | Colchicine Binding | Fasciola hepatica | >1.0 | [5] |

| Nocodazole (Control) | Tubulin Polymerization | Porcine Brain | ~1.0-3.0 | [3][7] |

| Paclitaxel (Control) | Tubulin Polymerization | Porcine Brain | ~1.0-5.0 | [17][18] |

| Vinblastine (Control) | Tubulin Polymerization | Porcine Brain | ~3.0 | [17] |

Note: IC₅₀ values can vary significantly based on the specific assay conditions, tubulin source, and purity. The values presented are illustrative and sourced from the provided references.

Conclusion

This compound's mechanism of action is a well-defined process centered on the high-affinity binding to parasite β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of the cytoskeleton has pleiotropic effects on cellular function, ultimately ensuring potent anthelmintic activity. The in-depth understanding of its binding site at the molecular level, particularly the roles of residues F167, E198, and F200, provides a clear rationale for observed resistance mechanisms and a structural basis for the development of next-generation anthelmintics. The experimental protocols detailed herein offer robust and validated methodologies for researchers to further probe these interactions, screen for novel inhibitors, and contribute to the ongoing efforts in combating parasitic diseases.

References

- BenchChem. (2025). In-Silico Analysis of Albendazole Binding to Tubulin: A Technical Guide.

- BenchChem. (2025).

- Ali, S., et al. (2023).

- Aguayo-Ortiz, R., et al. (2013). Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model. Journal of Computer-Aided Molecular Design.

- Jones, H. J., et al. (2021). In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance. Frontiers in Veterinary Science.

- Dr.Oracle. (2025). What is the mechanism of action of Albendazole?

- Robinson, M. W., et al. (2004). A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. Journal of Molecular Graphics and Modelling.

- Ansell, B. R., et al. (2021). In vitro selection of Giardia duodenalis for Albendazole resistance identifies a β-tubulin mutation at amino acid E198K. PLoS Neglected Tropical Diseases.

- Lacey, E., & Prichard, R. K. (1986). The effect of albendazole and triclabendazole on colchicine binding in the liver fluke Fasciola hepatica. Journal of Veterinary Pharmacology and Therapeutics.

- Patsnap Synapse. (2024).

- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based (BK011P).

- Ma, N., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports.

- Gentaur. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P).

- Pourgholami, M. H., et al. (2010). Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole. Cancer Chemotherapy and Pharmacology.

- Avramova, B., et al. (2021). Benzimidazole inhibits Haemonchus contortus microtubule dynamics by intradimer structural changes observed by in silico modeling. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Bio-protocol. (n.d.).

- Guarnaschelli, I., & Koziol, U. (2025). Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti.

-

Guarnaschelli, I., & Koziol, U. (2025). Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti. PLoS Pathogens. [Link]

- Duke University. (1999). Microtubule Binding Assays.

- BenchChem. (2025).

-

Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research. [Link]

Sources

- 1. pure.qub.ac.uk [pure.qub.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The effect of albendazole and triclabendazole on colchicine binding in the liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro selection of Giardia duodenalis for Albendazole resistance identifies a β-tubulin mutation at amino acid E198K - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti | PLOS Pathogens [journals.plos.org]

- 15. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. maxanim.com [maxanim.com]

- 18. universalbiologicals.com [universalbiologicals.com]

- 19. Microtubule co-sedimentation assay [bio-protocol.org]

- 20. Microtubule Binding Assays – Kinesin [sites.duke.edu]

- 21. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Albendazole Oxide

This guide provides a comprehensive technical overview for the synthesis and characterization of albendazole oxide, the primary active metabolite of the broad-spectrum anthelmintic drug, albendazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations of producing and verifying this critical compound.

Introduction: The Significance of Albendazole's Active Metabolite

Albendazole, a member of the benzimidazole class of anthelmintics, is a widely used medication for treating a variety of parasitic worm infestations in both humans and animals.[1] Its efficacy, however, is not due to the parent drug itself, but rather its rapid and extensive first-pass metabolism in the liver.[2] The primary product of this metabolism is this compound, also known as albendazole sulfoxide.[1][2] This metabolite is the principal active agent responsible for the drug's therapeutic effect.[3]

The mechanism of action of albendazole and its active metabolite involves the inhibition of tubulin polymerization in parasites.[4] This disruption of the microtubular network leads to impaired glucose uptake and ultimately, the death of the parasite.[4] Given that this compound is the key pharmacologically active species, the ability to synthesize and characterize it in a laboratory setting is crucial for a variety of research applications, including:

-

Pharmacokinetic and Metabolism Studies: Understanding the formation, distribution, and elimination of the active metabolite.

-

In Vitro and In Vivo Efficacy and Toxicity Screening: Directly assessing the biological activity of the active compound.

-

Development of Analytical Standards: Providing a reference for the quantification of the metabolite in biological matrices.

-

Drug-Drug Interaction Studies: Investigating the potential for other drugs to affect the metabolism of albendazole.

This guide will provide a detailed protocol for the chemical synthesis of this compound from its parent compound, albendazole, followed by a comprehensive approach to its characterization using modern analytical techniques.

Synthesis of this compound: A Controlled Oxidation Approach

The synthesis of this compound from albendazole is achieved through a selective oxidation of the sulfide group to a sulfoxide. Careful control of the reaction conditions is paramount to prevent over-oxidation to the inactive sulfone metabolite.[5][6] Several oxidizing agents have been reported for this transformation, including hydrogen peroxide and sodium metaperiodate.[3][6] Here, we present a robust and reproducible method utilizing hydrogen peroxide in a glacial acetic acid medium.[2][3]

Causality Behind Experimental Choices

The selection of hydrogen peroxide as the oxidant and glacial acetic acid as the solvent is a deliberate choice rooted in chemical principles. Glacial acetic acid serves as an effective solvent for albendazole and facilitates the oxidation process. Hydrogen peroxide is a clean and efficient oxidizing agent, with water being its only byproduct. The controlled addition of the oxidant at a specific temperature is crucial for maximizing the yield of the desired sulfoxide while minimizing the formation of the sulfone impurity.[3]

Experimental Workflow: Synthesis of this compound

Caption: A schematic representation of the synthesis workflow for this compound.

Detailed Step-by-Step Synthesis Protocol

Materials and Reagents:

-

Albendazole (reagent grade)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide Solution

-

1 M Sodium Hydroxide Solution

-

Deionized Water

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

Procedure:

-

Dissolution: In a 250 mL four-necked flask equipped with a mechanical stirrer and a dropping funnel, add 13.25 g of albendazole to 70 mL of glacial acetic acid. Stir the mixture at a controlled temperature (e.g., 25-30°C) until the albendazole is completely dissolved.[3]

-

Oxidation: Slowly add 5.1 mL of 30% hydrogen peroxide dropwise to the solution using the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature between 20-40°C. After the addition is complete, continue to stir the reaction mixture for 3-5 hours.[3][7]

-

Neutralization and Precipitation: After the reaction is complete, carefully neutralize the reaction mixture to a pH of 6.0-7.0 by the slow addition of a 1 M sodium hydroxide solution. The crude this compound will precipitate out of the solution.[3]

-

Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash the filter cake thoroughly with deionized water to remove any residual salts and acetic acid.

-

Drying: Dry the crude product in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved. This will yield the crude this compound.[3]

-

Purification by Recrystallization: To obtain a high-purity product, the crude this compound can be recrystallized. A suitable solvent system for recrystallization is a mixture of N,N-dimethylformamide (DMF) and acetonitrile.[3] The exact ratio should be determined empirically to achieve optimal crystal formation and purity.

Characterization of this compound

The unambiguous identification and purity assessment of the synthesized this compound are critical. A combination of chromatographic and spectroscopic techniques should be employed for a thorough characterization.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of the synthesized this compound and for quantifying its concentration. A reversed-phase HPLC method is commonly used for the analysis of albendazole and its metabolites.[8][9]

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][9] |

| Mobile Phase | Acetonitrile and 0.025 M Ammonium Phosphate Buffer (pH 5.0)[8] |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.2 mL/min[8][9] |

| Detection | UV at 295 nm[8] |

| Column Temperature | 25°C[8] |

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis reaction and for a preliminary assessment of the purity of the product. By spotting the reaction mixture, the starting material (albendazole), and the purified product on a TLC plate, one can visualize the conversion and the presence of any major impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of organic molecules. The NMR spectra of this compound will show characteristic shifts for the protons and carbons in the molecule, allowing for its unambiguous identification.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | Aromatic protons, NH protons, propyl group protons, and methyl ester protons.[10] |

| ¹³C NMR | Aromatic carbons, carbonyl carbon, and aliphatic carbons of the propyl and methyl groups.[10] |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of this compound. The expected [M+H]⁺ ion for this compound (C₁₂H₁₅N₃O₃S) is m/z 282.08.[10][11]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and S=O functional groups.

Analytical Workflow: Characterization of this compound

Caption: A flowchart illustrating the analytical workflow for the characterization of synthesized this compound.

Potential Impurities and Their Control

A critical aspect of the synthesis is the control of impurities. The most common impurity in the synthesis of this compound is the over-oxidized product, albendazole sulfone.[5][6] The formation of this impurity can be minimized by:

-

Stoichiometric Control of the Oxidant: Using a slight excess of the oxidizing agent can lead to the formation of the sulfone. Precise control over the amount of hydrogen peroxide is essential.

-

Temperature Control: The oxidation reaction is exothermic. Maintaining a controlled temperature throughout the reaction helps to prevent runaway reactions and over-oxidation.[3]

-

Reaction Time: Prolonged reaction times can also increase the likelihood of sulfone formation. The reaction should be monitored (e.g., by TLC) and stopped once the starting material is consumed.

Other potential impurities may include unreacted albendazole and process-related impurities.[1][12] The purification step, such as recrystallization, is crucial for removing these impurities and obtaining a high-purity final product.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently produce and validate this important active metabolite. The ability to synthesize and characterize this compound is fundamental to advancing our understanding of the pharmacology of albendazole and for the development of new and improved anthelmintic therapies.

References

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN101029030A - Chemical synthesis of albendazole-sulfoxide - Google Patents [patents.google.com]

- 4. ijisrt.com [ijisrt.com]

- 5. us.academax.com [us.academax.com]

- 6. [Preparation of albendazole sulfoxide--- an active metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN100586936C - The chemical synthesis method of albendazole sulfoxide - Google Patents [patents.google.com]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. This compound | C12H15N3O3S | CID 83969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. [PDF] Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Physicochemical Properties of Albendazole Sulfoxide

Foreword: Understanding the Crucial Role of Albendazole Sulfoxide's Physicochemical Profile in Drug Development

Albendazole, a cornerstone in the treatment of parasitic infections, undergoes rapid and extensive first-pass metabolism in the liver to its primary active metabolite, albendazole sulfoxide. It is this metabolite that is largely responsible for the systemic anthelmintic activity of the drug. Consequently, a thorough understanding of the physicochemical properties of albendazole sulfoxide is not merely an academic exercise; it is a critical prerequisite for the rational design of effective drug delivery systems, the optimization of analytical methodologies, and the assurance of therapeutic efficacy and safety. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of albendazole sulfoxide, offering insights and practical protocols for researchers, scientists, and drug development professionals. We will delve into the nuances of its solubility, stability, chirality, and spectral properties, providing a robust foundation for its application in research and pharmaceutical development.

I. Core Physicochemical Characteristics

A comprehensive understanding of a drug's fundamental physicochemical properties is the bedrock of successful formulation and analytical development. For albendazole sulfoxide, these properties dictate its behavior in both in vitro and in vivo systems.

Chemical Structure and General Properties

Albendazole sulfoxide, also known as ricobendazole, is the sulfoxide metabolite of albendazole. The introduction of the sulfoxide group introduces a chiral center, a pivotal feature that will be discussed in detail later in this guide.

Table 1: General Properties of Albendazole Sulfoxide

| Property | Value | Reference |

| Chemical Name | methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate S-oxide | [1] |

| Molecular Formula | C₁₂H₁₅N₃O₃S | |

| Molecular Weight | 281.33 g/mol | |

| Appearance | White to off-white powder | [2] |

| Melting Point | 226-228 °C (with decomposition) | [3] |

Solubility Profile: A Key Determinant of Bioavailability

The solubility of albendazole sulfoxide is a critical factor influencing its absorption and bioavailability. Like its parent compound, albendazole sulfoxide exhibits poor aqueous solubility, a characteristic that presents challenges for oral formulation development.

Table 2: Solubility of Albendazole Sulfoxide in Various Solvents

| Solvent | Solubility | Reference |

| Water | 62 mg/L (at 25 °C) | [3] |

| DMSO | 10 mg/mL (35.55 mM) | [4] |

| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [4] |

| Methanol | Slightly soluble | [2] |

| Acetonitrile | Slightly soluble | [2] |

| Chloroform | Slightly soluble (with heating) | [3] |

It is important to note that the solubility of albendazole sulfoxide can be significantly enhanced by forming salts, such as the hydrochloride salt, which exhibits a water solubility of over 20%.[5]

Acid-Base Properties (pKa)

Albendazole sulfoxide is an amphoteric molecule, possessing both acidic and basic functional groups. Its ionization state, which is dependent on the pH of the surrounding environment, profoundly impacts its solubility and permeability across biological membranes.

Table 3: pKa Values of Albendazole Sulfoxide

| pKa Value | Functional Group | Reference |

| 3.28 ± 0.01 | Basic (benzimidazole ring) | [3] |

| 9.93 ± 0.01 | Acidic (carbamate N-H) | [3] |

The dual pKa values indicate that albendazole sulfoxide will be predominantly in its cationic form in the acidic environment of the stomach, which can aid in its dissolution. Conversely, in the more neutral pH of the small intestine, it will exist primarily as a neutral or anionic species.

II. Chirality and Stereoisomerism: The Enantiomers of Albendazole Sulfoxide

The oxidation of the sulfur atom in albendazole to a sulfoxide introduces a stereogenic center, resulting in two enantiomers: (+)-(R)-albendazole sulfoxide and (-)-(S)-albendazole sulfoxide. This chirality is of paramount importance as the enantiomers can exhibit different pharmacokinetic profiles and pharmacological activities.

It has been demonstrated that the two enantiomers possess distinct pharmacokinetic properties and that there is no chiral inversion between them in vivo.[6] This underscores the necessity of stereospecific analytical methods to accurately characterize the disposition of each enantiomer in biological systems.

III. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of albendazole sulfoxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of albendazole sulfoxide. In an acidic medium (0.1 M HCl), albendazole exhibits absorption maxima at approximately 291 nm and 262 nm.[7] While the specific spectrum for the sulfoxide may show slight shifts, these wavelengths provide a good starting point for method development. A more recent study reports a maximum absorbance for albendazole at 295 nm in DMF.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the albendazole sulfoxide molecule. Key characteristic absorption bands for the parent compound, albendazole, which are also relevant for the sulfoxide, include:

-

~3390 cm⁻¹: N-H stretching of the carbamate group.[7]

-

~1711 cm⁻¹: C=O stretching of the ester in the carbamate group.[7]

-

~1268 cm⁻¹: C-N stretching and N-H deformation (Amide III band).[9]

For albendazole sulfoxide, a crucial additional peak to identify would be the S=O stretching vibration , which typically appears in the region of 1030-1070 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of albendazole sulfoxide. While a detailed spectral analysis is beyond the scope of this guide, key expected signals in the ¹H NMR spectrum in DMSO-d₆ would include:

-

Aromatic protons of the benzimidazole ring system.

-

A singlet for the methyl ester protons.

-

Signals corresponding to the n-propyl group, with characteristic splitting patterns.

-

A broad singlet for the carbamate N-H proton.

The ¹³C NMR spectrum would similarly show distinct signals for the aromatic carbons, the carbonyl carbon of the carbamate, the methyl ester carbon, and the carbons of the n-propyl chain.[10]

IV. Analytical Methodologies: Protocols and Best Practices

The accurate and precise quantification of albendazole sulfoxide in various matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Protocol: HPLC-UV Analysis of Albendazole Sulfoxide in Plasma

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

-

Elute the albendazole sulfoxide with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate buffer, pH 6.6).

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection Wavelength: 292 nm.[11]

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the unknown samples by interpolating their peak areas against the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical applications.

Key Considerations for LC-MS/MS Method Development:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Multiple Reaction Monitoring (MRM): For high selectivity, specific precursor-to-product ion transitions for albendazole sulfoxide and a suitable internal standard (e.g., a deuterated analog) should be monitored.

-

Sample Preparation: While SPE is robust, simpler protein precipitation methods can also be employed for high-throughput analysis.

V. Stability and Degradation

The stability of albendazole sulfoxide is a critical consideration during storage, formulation, and analysis.

-

Freeze-Thaw Stability: Albendazole sulfoxide is stable for at least three freeze-thaw cycles in plasma and blood.[12]

-

Benchtop Stability: It demonstrates good short-term stability in human plasma for at least 16 hours on the benchtop.[13]

-

Long-Term Stability: In human plasma, it is stable for at least 139 days at -70°C.[13]

-

Degradation Pathways: The primary degradation pathway is further oxidation to the pharmacologically inactive albendazole sulfone. Hydrolysis can also occur, particularly under alkaline conditions at elevated temperatures.[13]

VI. Polymorphism

While the parent drug, albendazole, is known to exist in different polymorphic forms, which are technically desmotropes due to proton transfer, there is a lack of specific studies on the polymorphism of albendazole sulfoxide itself in the readily available literature.[14][15] Given the importance of polymorphism in influencing the solubility, stability, and bioavailability of a drug, this represents an area that warrants further investigation for a complete solid-state characterization of albendazole sulfoxide.

VII. Conclusion and Future Perspectives

The physicochemical properties of albendazole sulfoxide are intricately linked to its therapeutic performance. Its poor aqueous solubility, amphoteric nature, and chirality are defining characteristics that must be carefully considered in all stages of drug development. The analytical methodologies outlined in this guide provide a robust framework for its accurate quantification, while an understanding of its stability profile is crucial for ensuring product quality.

Future research should focus on a more in-depth characterization of the solid-state properties of albendazole sulfoxide, particularly the investigation of potential polymorphs. Furthermore, the development of novel formulation strategies to enhance its solubility and bioavailability remains a key objective to optimize the therapeutic efficacy of this important anthelmintic agent.

VIII. References

-

Google Patents. CN1519234A - Preparation of hydrochloric albendazole sulfoxide.

-

Journal of Drug Delivery and Therapeutics. IMPROVEMENT OF DISSOLUTION PROPERTIES OF ALBENDAZOLE FROM DIFFERENT METHODS OF SOLID DISPERSION. 2018-09-15. [Link]

-

API Particle Development. The Intriguing Polymorphism of Albendazole. [Link]

-

The Royal Society of Chemistry. Supporting Information for Synthesis, Characterization and Antiparasitic Activity of Organometallic Derivatives of the Anti‐helminthic Drug Albendazole. [Link]

-

ResearchGate. UV-Vis spectra of ALB and PRA dissolved in mobile phase (a); desirability plot for the optimization of the detection wavelength (b). [Link]

-

uthradgvc. Vibrational Spectra and Qualitative Analysis of Albendazole and Mebendazole. [Link]

-

PubMed. Enantiotropically Related Albendazole Polymorphs. [Link]

-

sinochem-nanjing.com. Albendazole Sulfoxide. [Link]

-

ResearchGate. Molecular structures of albendazole, albendazole sulfoxide, and albendazole sulfone. [Link]

-

uthradgvc. UV-Visible Spectroscopic Analysis of Influence of Trace Element Ions on Albendazole. [Link]

-

ResearchGate. Enantiotropically Related Albendazole Polymorphs | Request PDF. [Link]

-

MDPI. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]

-

ResearchGate. Determination of the solubility and thermodynamic properties of albendazole in a binary solvent of ethanol and water. [Link]

-

PubMed Central. Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy. [Link]

-

NIH. Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability. [Link]

-

PubMed. Pharmacokinetics of albendazole sulfoxide enantiomers administered in racemic form and separately in rats. [Link]

-

CORE. Preformulation Study on Enhancing the Solubility of Albendazole R. CHEROGONY1*, SM MARU1 AND SN NDWIGAH2. [Link]

-

ResearchGate. -Spectrum of Albendazole | Download Scientific Diagram. [Link]

-

Sci-Hub. Pharmacokinetics of albendazole, albendazole sulfoxide and albendazole sulfone determined from plasma, blood, dried blood spots. [Link]

-

Semantic Scholar. New Spectrophotometric Methods for Determination of Albendazole in Presence of Cerium as Oxidant and Both Indigo Carmine. [Link]

-

ResearchGate. - Infrared spectrum of ABZ01 and its absorption bands. | Download Scientific Diagram. [Link]

-

MDPI. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. [Link]

-

cr subscription agency. Techniques used for Solubility Enhancement of Albendazole. [Link]

-

PubMed. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. [Link]

Sources

- 1. sinochem-nanjing.com [sinochem-nanjing.com]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. Albendazole sulfoxide | Parasite | Microtubule Associated | TargetMol [targetmol.com]

- 5. CN1519234A - Preparation of hydrochloric albendazole sulfoxide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. usp-pqm.org [usp-pqm.org]

- 8. researchgate.net [researchgate.net]

- 9. uthradgvc.synthasite.com [uthradgvc.synthasite.com]

- 10. Albendazole(54965-21-8) 13C NMR [m.chemicalbook.com]

- 11. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. The Intriguing Polymorphism of Albendazole – API Particle Development [apiparticle.com]

- 15. Enantiotropically related albendazole polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

Albendazole Oxide: A Technical Guide on the Primary Active Metabolite of Albendazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albendazole, a cornerstone of anthelmintic therapy, functions as a prodrug, undergoing rapid and extensive first-pass metabolism to its primary active metabolite, albendazole sulfoxide, also known as albendazole oxide.[1][2] This biotransformation is not merely a metabolic step but the critical activation that confers systemic therapeutic activity. This compound is the principal agent responsible for the drug's efficacy against a wide spectrum of helminth infections, including those residing in tissues, by potently disrupting essential parasite cellular functions.[3][4] Its mechanism centers on the high-affinity binding to parasite β-tubulin, which inhibits microtubule polymerization, leading to impaired glucose uptake and eventual energy depletion and death of the parasite.[5][6] Beyond its established antiparasitic role, this compound is gaining significant attention for its potential as an anticancer agent, exhibiting cytotoxic effects against various cancer cell lines through mechanisms that include cell cycle arrest and induction of oxidative stress.[7][8] This guide provides an in-depth examination of the metabolic activation, pharmacokinetics, molecular mechanisms, and analytical quantification of this compound, offering a critical resource for professionals engaged in parasitology and oncology drug development.

The Metabolic Journey: From Prodrug to Active Moiety

The clinical efficacy of albendazole is fundamentally dependent on its conversion to this compound. The parent compound, albendazole, is poorly soluble and exhibits limited absorption; however, upon absorption, it is almost immediately transformed in the liver.[9][10] Unchanged albendazole is typically undetectable in plasma, making the pharmacokinetics of its sulfoxide metabolite the key focus of clinical studies.[11][12]

Biotransformation Pathway

The metabolic cascade of albendazole is a two-step oxidative process:

-

Activation (Sulfoxidation): Albendazole is rapidly oxidized to the pharmacologically active albendazole sulfoxide (ABZ-SO). This is the primary metabolite found in systemic circulation and is responsible for the anthelmintic effect.[1][13]

-

Inactivation (Sulfonation): The active albendazole sulfoxide is then further and more slowly oxidized to the inactive metabolite, albendazole sulfone (ABZ-SO₂), which does not possess significant anthelmintic activity.[9][13][14]

This metabolic sequence ensures that the active compound is delivered systemically to target tissue-dwelling parasites.

Enzymology of Metabolism

The biotransformation of albendazole is mediated by two principal enzyme systems in the liver:

-

Cytochrome P450 (CYP450) Isoenzymes: CYP3A4 is a major contributor to the sulfoxidation of albendazole.[15][16] Other isoforms, such as CYP1A2 and CYP2J2, are also involved in its metabolism, including hydroxylation pathways.[15][17]

-

Flavin-Containing Monooxygenases (FMOs): This system also plays a significant role in the S-oxygenation of albendazole to form the sulfoxide metabolite.[1][16]

The interplay between these enzyme systems can contribute to the significant inter-individual variability observed in the plasma concentrations of this compound.[16][18]

Caption: Figure 1: Metabolic Activation of Albendazole

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens.

-

Absorption and Bioavailability: The absorption of the parent drug, albendazole, is poor but is significantly enhanced (up to five-fold) when administered with a fatty meal.[3][19] This is a critical clinical consideration for treating systemic infections where higher plasma concentrations of this compound are desired.

-

Distribution: this compound is approximately 70% bound to plasma proteins and is widely distributed throughout the body.[2][9] Crucially, it effectively crosses the blood-brain barrier, achieving therapeutic concentrations in the cerebrospinal fluid (CSF), which is essential for treating neurocysticercosis.[3][16]

-

Half-Life and Elimination: The plasma half-life of this compound is approximately 8 to 12 hours.[2][3] Elimination occurs primarily through further metabolism to the sulfone and other minor metabolites, which are then excreted, with less than 1% of the active sulfoxide being recovered in the urine.[2]

| Parameter | Value | Reference |

| Time to Peak Plasma Conc. (Tmax) | ~4 hours | [14][20] |

| Plasma Half-Life (t½) | 8 - 12 hours | [2][3] |

| Plasma Protein Binding | ~70% | [2][9] |

| Effect of Fatty Meal | Up to 5x increase in plasma concentration | [3][19] |

Table 1: Key Pharmacokinetic Parameters of this compound

Mechanism of Action: The Molecular Basis of Efficacy

The anthelmintic activity of this compound is a result of its specific and high-affinity interaction with the parasite's structural proteins.

Primary Target: β-Tubulin Disruption

The principal mechanism of action is the inhibition of microtubule polymerization.[3][21] this compound selectively binds to the β-tubulin subunit of the parasite's tubulin protein, at or near the colchicine binding site.[7][21] This binding prevents the polymerization of tubulin dimers into functional microtubules, which are essential components of the cellular cytoskeleton.[4] The selective toxicity of the drug stems from its significantly higher affinity for parasite β-tubulin compared to mammalian β-tubulin.[2][22]

Downstream Consequences

The disruption of the microtubule network leads to a cascade of catastrophic failures in cellular function:

-

Impaired Glucose Uptake: Microtubules are vital for the absorption of glucose, the primary energy source for helminths.[4][6] Inhibition of this process leads to glycogen depletion and a profound energy deficit.[5]

-

Inhibition of Cell Division: The mitotic spindle, which is composed of microtubules, is unable to form correctly, thereby halting cell division.[3]

-

Disruption of Intracellular Transport: The transport of secretory vesicles and other essential molecules within the parasite's cells, particularly in the syncytial tegument of cestodes, is compromised.[23][24] This leads to an accumulation of waste products and a breakdown of cellular maintenance.[24]

Caption: Figure 2: Molecular Mechanism of this compound

Emerging Therapeutic Potential: Anticancer Activity

Beyond its antiparasitic role, albendazole has demonstrated significant preclinical activity against a range of human cancers, including prostate, ovarian, and head and neck squamous cell carcinoma.[8][25][26] This activity is attributed to its tubulin-binding properties, which are shared with established microtubule-targeting chemotherapeutic agents like taxanes and vinca alkaloids.

Overview of Anticancer Effects

-

Inhibition of Proliferation: Albendazole effectively inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[8][26]

-

Cell Cycle Arrest: It induces cell cycle arrest, predominantly at the G2/M phase, consistent with its mechanism of microtubule disruption.[7][26][27]

-

Induction of Apoptosis: Treatment with albendazole leads to programmed cell death in cancer cells.[26]

-

Generation of Reactive Oxygen Species (ROS): Recent studies suggest that albendazole can induce oxidative stress in cancer cells, contributing to its cytotoxic effects.[25][28] This effect may be linked to the downregulation of antioxidant enzymes.[25]

| Cancer Type | Cell Line | IC50 | Reference |

| Head and Neck (HPV-negative) | Multiple | Avg. 152 nM | [26] |

| Human Breast Cancer | MCF-7 | EC50 = 44.9 µM (24h) | [28] |

| Hepatocellular Carcinoma | SK-HEP-1 | ~100-1000 nM | [27] |

Table 2: Reported In Vitro Anticancer Activity of Albendazole

Analytical Methodologies for Quantification

Accurate and sensitive quantification of albendazole and its sulfoxide and sulfone metabolites in biological matrices is essential for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection is the gold standard.[9][29]

Protocol 1: Plasma Sample Preparation via Solid-Phase Extraction (SPE)

This protocol describes a general method for extracting albendazole and its metabolites from plasma, a necessary step to remove interfering substances before chromatographic analysis.[9][30][31]

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Oasis HLB 3 cc, 60 mg) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[30]

-

Sample Loading: Load 1 mL of plasma (to which an internal standard like oxibendazole or mebendazole has been added) onto the conditioned cartridge.[31][32]

-

Washing: Wash the cartridge with 3 mL of water to remove hydrophilic impurities.[30]

-

Drying: Dry the cartridge thoroughly, for instance, with a stream of air or nitrogen for 5 minutes.[30]

-

Elution: Elute the analytes (albendazole, this compound, albendazole sulfone) from the cartridge using 2 mL of methanol.[30]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 250 µL) of the mobile phase.[30] The sample is now ready for injection into the HPLC system.

Protocol 2: HPLC-PDA/UV Analysis

This protocol provides a representative methodology for the chromatographic separation and detection of the analytes.

-

Chromatographic System: An HPLC system equipped with a pump, autosampler, and a Photodiode Array (PDA) or UV detector.

-

Column: A reverse-phase C18 column (e.g., XBridge® C18, 4.6 mm × 250 mm, 5 µm) is commonly used.[13][30]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.025 M ammonium acetate, pH adjusted to 6.6).[13][30]

-

Injection Volume: Inject 50 µL of the reconstituted sample.[30]

-

Detection: Monitor the eluent at a wavelength of approximately 292-295 nm, where the benzimidazole structure has strong absorbance.[13][30][33]

-

Quantification: Create calibration curves by plotting the peak area ratio (analyte/internal standard) against the concentration of spiked standards in blank plasma. Determine the concentration of unknown samples by interpolation from the linear regression of the calibration curve.

Caption: Figure 3: General Workflow for Analysis of Albendazole Metabolites

Conclusion and Future Directions

This compound is the lynchpin of albendazole's therapeutic action, serving as the systemically available, active form of the drug. Its well-defined mechanism of action, centered on the disruption of parasite microtubules, provides a robust basis for its broad-spectrum efficacy. The significant inter-individual pharmacokinetic variability underscores the importance of continued research into the factors influencing its metabolism and bioavailability to optimize patient outcomes. Furthermore, the compelling preclinical data on its anticancer effects position this compound as a promising candidate for drug repurposing in oncology. Future research should focus on developing novel formulations to enhance its solubility and bioavailability, exploring its synergistic potential with existing chemotherapeutics, and further elucidating its anticancer mechanisms to guide clinical translation.

References

-

Slideshare. (n.d.). Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Albendazole?. Retrieved from [Link]

-

Whittaker, C., et al. (2022). Factors associated with variation in single-dose albendazole pharmacokinetics: a systematic review and modelling analysis. PLOS Neglected Tropical Diseases, 16(10), e0010497. Retrieved from [Link]

-

Song, Y. S., et al. (1990). [Pharmacokinetics of albendazole and its metabolites in human body]. Zhongguo Yao Li Xue Bao, 11(1), 69-72. Retrieved from [Link]

-

Ceballos, L., et al. (2022). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Molecules, 27(9), 2948. Retrieved from [Link]

-

Moser, W., et al. (2019). Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. Antimicrobial Agents and Chemotherapy, 63(6), e02511-18. Retrieved from [Link]

-

El-Kadi, A. O., et al. (2012). HPLC method for simultaneous determination of Albendazole metabolites in plasma. Journal of Chemical and Pharmaceutical Research, 4(1), 333-339. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed metabolic pathways of albendazole (A) and fenbendazole (B) in human liver microsomes. Retrieved from [Link]

-

Drug Central. (n.d.). albendazole sulfoxide. Retrieved from [Link]

-

Kitzman, D., et al. (2002). HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 801-813. Retrieved from [Link]

-

Lee, S. G., et al. (2015). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. Antimicrobial Agents and Chemotherapy, 59(4), 2055-2063. Retrieved from [Link]

-

Marriner, S. E., et al. (1986). Pharmacokinetics of albendazole in man. European Journal of Clinical Pharmacology, 30(6), 705-708. Retrieved from [Link]

-

Panda, S. K., et al. (2013). Liquid chromatography–tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 112-118. Retrieved from [Link]

-

Bonato, P. S., et al. (1994). Determination of albendazole metabolites in plasma by HPLC. Journal of Analytical Toxicology, 18(2), 86-90. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Albendazole. PubChem Compound Database. Retrieved from [Link]

-

PQM-USAID. (n.d.). ALBENDAZOLE. Retrieved from [Link]

-

Chemsrc. (2025, August 23). This compound. Retrieved from [Link]

-

Jung, H., et al. (1992). Clinical pharmacokinetics of albendazole in patients with brain cysticercosis. Journal of Clinical Pharmacology, 32(1), 28-31. Retrieved from [Link]

-

Basavaiah, K., & Nagegowda, P. (2004). Three new methods for the assay of albendazole using N-chlorosuccinimide. Indian Journal of Pharmaceutical Sciences, 66(4), 441-446. Retrieved from [Link]

-

Moser, W., et al. (2019). Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. Antimicrobial Agents and Chemotherapy, 63(6). Retrieved from [Link]

-

Whittaker, C., et al. (2022). Factors associated with variation in single-dose albendazole pharmacokinetics: A systematic review and modelling analysis. medRxiv. Retrieved from [Link]

-

Fink, M., et al. (2018). Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems. Journal of Veterinary Research, 62(1), 71-78. Retrieved from [Link]

-

Lanchote, V. L., et al. (2000). Enantioselective distribution of albendazole metabolites in cerebrospinal fluid of patients with neurocysticercosis. British Journal of Clinical Pharmacology, 50(1), 41-46. Retrieved from [Link]

-

Kim, J., et al. (2021). Albendazole exerts antiproliferative effects on prostate cancer cells by inducing reactive oxygen species generation. Oncology Letters, 22(5), 793. Retrieved from [Link]

-

Alvarez, L. I., et al. (2004). A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. Journal of Molecular Graphics and Modelling, 23(2), 171-178. Retrieved from [Link]

-

El-Didamony, A. M., & Erfan, E. A. (2016). New Spectrophotometric Methods for Determination of Albendazole in Presence of Cerium as Oxidant and Both Indigo Carmine. International Journal of Pharmacy and Pharmaceutical Sciences, 8(6), 194-200. Retrieved from [Link]

-

Seo, S., et al. (2021). Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. The Korean Journal of Parasitology, 59(4), 323-338. Retrieved from [Link]

-

Movahedi, F., et al. (2018). Nanoformulations of albendazole as effective anti-cancer and anti-parasite agents. UQ eSpace. Retrieved from [Link]

-

Ghasemi, F., et al. (2018). Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer. Oncotarget, 9(46), 28011-28024. Retrieved from [Link]

-

Zare-Zardini, H., et al. (2013). Cytotoxic Effect of Albendazole on the Breast Cancer and Melanoma Cell Lines. International Journal of Molecular and Cellular Medicine, 2(2), 65-72. Retrieved from [Link]

-

Jardim, B. C., et al. (2016). Albendazole as a promising molecule for tumor control. Redox Biology, 10, 90-97. Retrieved from [Link]

-

Basavaiah, K., & Prameela, H. C. (2003). Simple and rapid spectrophotometric assay of albendazole in pharmaceuticals using iodine and picric acid as CT complex. Brazilian Journal of Pharmaceutical Sciences, 39(3), 307-314. Retrieved from [Link]

-

Castillo, E., et al. (2017). Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti. PLOS Pathogens, 13(7), e1006369. Retrieved from [Link]

-

Ceballos, L., et al. (2022). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Molecules, 27(9). Retrieved from [Link]

-

Hssaine, A., et al. (2020). Development of stability indicating method for quality assessment of African Albendazole tablets. Journal of Pharmaceutical Analysis, 10(4), 357-364. Retrieved from [Link]

-

Castillo, E., et al. (2017). Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti. PLOS Pathogens, 13(7). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]

- 4. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 5. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]

- 6. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. albendazole sulfoxide [drugcentral.org]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medrxiv.org [medrxiv.org]

- 11. Pharmacokinetics of albendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of albendazole in patients with brain cysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Enantioselective distribution of albendazole metabolites in cerebrospinal fluid of patients with neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 19. usp-pqm.org [usp-pqm.org]

- 20. journals.asm.org [journals.asm.org]

- 21. benchchem.com [benchchem.com]

- 22. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti | PLOS Pathogens [journals.plos.org]

- 25. Albendazole exerts antiproliferative effects on prostate cancer cells by inducing reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. brieflands.com [brieflands.com]

- 28. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. [Pharmacokinetics of albendazole and its metabolites in human body] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. e3s-conferences.org [e3s-conferences.org]

An In-Depth Technical Guide to the In Vivo Metabolism of Albendazole to Albendazole Sulfoxide

Introduction: The Critical First Step in Albendazole's Efficacy

Albendazole (ABZ), a cornerstone of anthelmintic therapy, is a prodrug that requires metabolic activation to exert its systemic effects.[1] The conversion of the parent molecule to its pharmacologically active metabolite, albendazole sulfoxide (ABZSO), is the lynchpin of its therapeutic efficacy against a wide range of parasitic infections in both human and veterinary medicine.[2][3][4] This initial metabolic step, a sulfoxidation reaction, is a complex process orchestrated by multiple enzyme systems, primarily within the liver. Understanding the nuances of this biotransformation is paramount for researchers, scientists, and drug development professionals seeking to optimize albendazole's clinical utility, predict drug-drug interactions, and develop novel therapeutic strategies.

This guide provides a comprehensive overview of the in vivo metabolism of albendazole to albendazole sulfoxide, delving into the enzymatic machinery, pharmacokinetic profiles, and key experimental methodologies used to investigate this critical metabolic pathway.

The Enzymatic Landscape of Albendazole Sulfoxidation

The biotransformation of albendazole to albendazole sulfoxide is not a monolithic process but rather a concerted effort of two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system.[5][6][7] The relative contribution of each system can vary depending on factors such as species and substrate concentration.[7]

Cytochrome P450 Isoforms: The Major Players

The CYP450 superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, plays a significant role in the oxidative metabolism of a vast array of xenobiotics, including albendazole.[5][8] Several CYP isoforms have been implicated in albendazole sulfoxidation:

-

CYP3A4: This is considered a major enzyme responsible for the formation of albendazole sulfoxide in humans.[6][8][9] Its high abundance in the human liver makes it a key contributor to the first-pass metabolism of albendazole.

-

CYP1A2: This isoform also contributes to albendazole sulfoxidation, although its role may be secondary to CYP3A4 in humans.[8][10][11]

-

CYP2J2: Recent studies have highlighted the importance of CYP2J2 in albendazole metabolism, suggesting it can mediate the formation of albendazole sulfoxide.[9][12][13]

The involvement of multiple CYP isoforms underscores the complexity of albendazole metabolism and the potential for drug-drug interactions with co-administered substances that are also substrates, inducers, or inhibitors of these enzymes.

Flavin-Containing Monooxygenases (FMOs): A Significant Contributor

FMOs are another class of NADPH-dependent monooxygenases that catalyze the oxidation of various nitrogen-, sulfur-, and phosphorus-containing compounds.[5][14] In the context of albendazole metabolism:

-

FMO1 and FMO3: These isoforms have been shown to catalyze the sulfoxidation of albendazole.[6][8] In some species, FMOs may be the predominant enzymes responsible for this metabolic step.[14]

The interplay between CYP and FMO systems in albendazole sulfoxidation is a critical area of research, as it influences the overall rate of metabolic activation and the potential for variability in drug response among individuals.

Pharmacokinetics: The Journey of Albendazole and its Active Metabolite